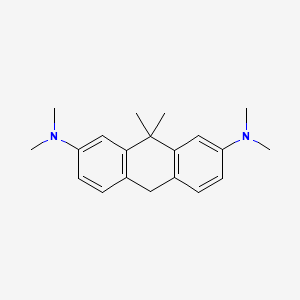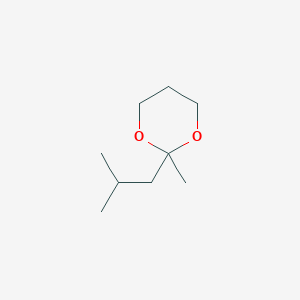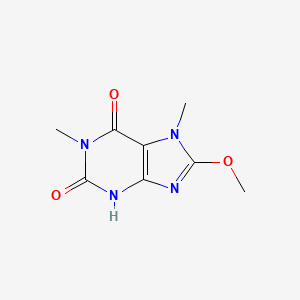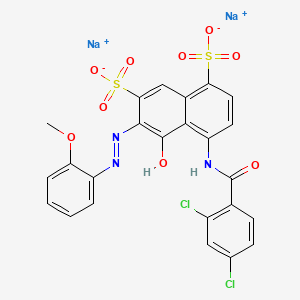
N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrrolidinylsulfonyl group, and a pyridinamine moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. One common method involves the reaction of 3,4-dichloroaniline with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new aromatic compounds with modified functional groups .
科学的研究の応用
N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: Known for its herbicidal properties.
N-(3,4-dichlorophenyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine: Studied for its binding affinity to sigma receptors.
4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Evaluated for their pharmacological activities.
Uniqueness
N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonyl-pyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
7065-99-8 |
|---|---|
分子式 |
C15H15Cl2N3O2S |
分子量 |
372.3 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C15H15Cl2N3O2S/c16-13-5-3-11(9-14(13)17)19-15-6-4-12(10-18-15)23(21,22)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,18,19) |
InChIキー |
PSNCQKMGKZHEGE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)


![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)


![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)

amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)

